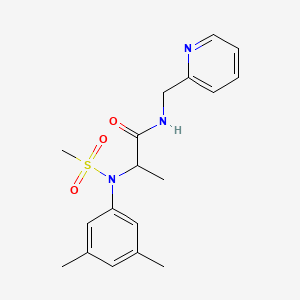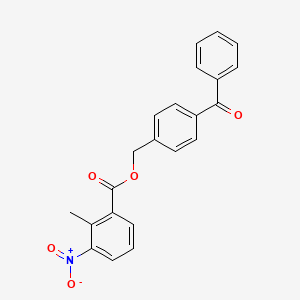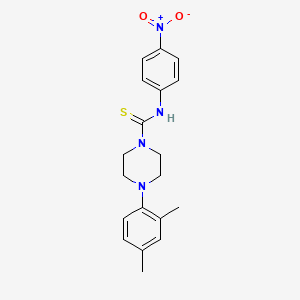![molecular formula C14H17ClN4O3S B4174841 N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4174841.png)
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide
Vue d'ensemble
Description
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide, also known as NPC, is a chemical compound that has been widely studied for its potential applications in scientific research. NPC is a thioamide derivative of piperazine, which has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In
Mécanisme D'action
The mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. One of the key pathways that N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide has been shown to modulate is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide has a variety of biochemical and physiological effects in laboratory experiments. It has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress. It has also been shown to reduce inflammation and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide in laboratory experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at relatively low doses and has minimal side effects. However, one limitation of using N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide. One area of focus is on its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to understand the mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide in these diseases and to determine the optimal dosing and administration strategies.
Another area of focus is on the development of new cancer therapies based on N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide. Further studies are needed to determine the efficacy of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide in different types of cancer and to identify potential drug combinations that could enhance its anticancer properties.
Conclusion:
In conclusion, N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide is a promising compound with a variety of potential applications in scientific research. Its synthesis method is cost-effective, and it has been shown to have neuroprotective and anticancer properties in laboratory experiments. Further research is needed to fully understand its mechanism of action and to determine its optimal use in different experimental settings.
Applications De Recherche Scientifique
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to improve cognitive function in animal models of traumatic brain injury.
In addition to its potential applications in neuroscience, N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O3S/c1-2-13(20)16-14(23)18-7-5-17(6-8-18)12-4-3-10(19(21)22)9-11(12)15/h3-4,9H,2,5-8H2,1H3,(H,16,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVWNOYWXDWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B4174759.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzenesulfonamide](/img/structure/B4174761.png)

![5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4174780.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4174788.png)
![2-(4-biphenylyloxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4174798.png)

![ethyl 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4174802.png)
![11-(4-hydroxyphenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one](/img/structure/B4174808.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluoro-3-methylphenyl)ethanone](/img/structure/B4174815.png)


amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4174855.png)